5-oxaspiro[3.4]octane-6-carbaldehyde
Description
Properties
CAS No. |
1880817-17-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Cyclization
A widely employed method involves the use of Grignard reagents in tandem with cerium chloride (CeCl₃) to facilitate spiro ring formation. As detailed in a Royal Society of Chemistry protocol, a cyclic ketone precursor undergoes nucleophilic addition with a Grignard reagent (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at 0°C. CeCl₃ acts as a Lewis acid to stabilize the Grignard intermediate, enabling selective attack on the carbonyl group and subsequent cyclization. For example, treatment of a cyclic ketone with CeCl₃ and a Grignard reagent yields the spiro alcohol intermediate, which is later oxidized to the aldehyde.
Key Conditions :
Palladium-Catalyzed Intramolecular C–O Bond Formation
Palladium catalysis offers a stereoselective route to spirocyclic ethers. A study in the Journal of Medicinal Chemistry demonstrates the use of Pd(OAc)₂ (10 mol%) to mediate intramolecular C(sp³)–O bond formation in substrates containing adjacent alcohol and aryl halide groups. For 5-oxaspiro[3.4]octane derivatives, this method achieves enantioselectivity by leveraging chiral ligands, though specific data for the 6-carbaldehyde variant remains limited.
Key Conditions :
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: BINAP or related chiral ligands
-
Solvent: Acetonitrile or THF
Aldehyde Functionalization Methods
Introducing the aldehyde group at the 6-position requires precise oxidation or substitution strategies.
Oxidation of Primary Alcohols
The most common approach involves oxidizing a hydroxymethyl group (-CH₂OH) to the aldehyde (-CHO). Jones reagent (CrO₃ in H₂SO₄) is frequently employed, as described in a Royal Society of Chemistry procedure. For instance, a silyl-protected alcohol intermediate is treated with Jones reagent at -10°C, followed by quenching with 2-propanol to yield the aldehyde.
Reaction Scheme :
Key Conditions :
Alternative Oxidation Methods
Other oxidizing agents, such as Dess-Martin periodinane or Swern oxidation, may offer milder conditions. However, these methods are less documented for spirocyclic systems and may require optimization to avoid ring-opening side reactions.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
-
CeCl₃ Loading : Stoichiometric CeCl₃ (1.3–1.5 equivalents) ensures complete conversion in Grignard reactions.
-
Pd Catalyst Recycling : Palladium systems achieve turnover numbers (TON) >50 in spirocyclization, reducing costs for large-scale synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-oxaspiro[3.4]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-oxaspiro[3.4]octane-6-carboxylic acid
Reduction: 5-oxaspiro[3.4]octane-6-methanol
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
5-oxaspiro[3.4]octane-6-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxaspiro[3.4]octane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities and its use in chemical synthesis.
Comparison with Similar Compounds
Spiro Ring System
- [3.4] vs. [3.5]: Compounds like 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid feature a larger 4-membered ring replaced by a 5-membered ring, reducing ring strain and altering conformational flexibility compared to the [3.4] system .
Heteroatoms
Functional Groups
- Aldehyde vs. Ketone vs. Carboxylic Acid : Aldehydes (target compound) are more reactive toward nucleophilic addition than ketones (e.g., 6-oxaspiro[3.4]octan-5-one ) due to lower steric hindrance. Carboxylic acids (e.g., 6-oxaspiro[3.4]octane-2-carboxylic acid ) enable salt formation or coupling reactions .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride ) exhibit improved aqueous solubility compared to neutral aldehydes or ketones .
- Stability : Aldehydes are susceptible to oxidation, necessitating inert storage conditions, whereas ketones and carboxylic acids are more stable .
- Density and Boiling Point : Sulfur-containing derivatives (e.g., ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate ) have higher predicted densities (1.24 g/cm³) due to sulfur’s atomic weight .
Q & A
Q. How can the synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde be optimized for academic research?
Methodological Answer: Synthetic optimization typically involves evaluating reaction conditions (e.g., temperature, solvent polarity) and catalysts. For spirocyclic compounds like this compound, cyclization via intramolecular nucleophilic attack is critical. A two-step approach can be adopted:
Spiro-ring formation : Use a ketone precursor (e.g., 5-oxaspiro[3.4]octan-6-ol) with a Lewis acid catalyst (e.g., BF₃·OEt₂) to promote cyclization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : The aldehyde proton (δ 9.5–10.0 ppm) and spirocyclic protons (δ 1.8–2.5 ppm) are diagnostic.
- ¹³C NMR : The carbonyl carbon (δ 190–200 ppm) and spiro carbons (δ 30–50 ppm) confirm the structure .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch).
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves the spirocyclic geometry and stereochemistry .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the reactivity of this compound in nucleophilic additions?
Methodological Answer: Contradictory reactivity (e.g., regioselectivity in Grignard reactions) may arise from steric hindrance or electronic effects. Use DFT calculations (B3LYP/6-31G*) to:
Map electrostatic potential surfaces to identify electron-deficient sites.
Simulate transition states to compare activation energies for competing pathways .
Example : Modeling reveals that the aldehyde group’s electron-withdrawing effect directs nucleophiles to the less hindered spiro carbon .
Q. What strategies mitigate instability of this compound in aqueous media during biological assays?
Methodological Answer: Instability is often due to hydrolysis of the aldehyde group. Solutions include:
Derivatization : Convert the aldehyde to a stable oxime or hydrazone before assays.
Buffered Systems : Use phosphate buffer (pH 6.5–7.5) with low water content (e.g., DMSO co-solvent).
Real-Time Monitoring : Employ LC-MS to track degradation kinetics and adjust conditions dynamically .
Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties in medicinal chemistry studies?
Methodological Answer: The spirocyclic core enhances metabolic stability by reducing conformational flexibility. Key assessments:
Lipophilicity (LogP) : Measure via shake-flask method (LogP ~1.8, ideal for blood-brain barrier penetration).
CYP450 Inhibition : Screen using human liver microsomes; spirocycles often show lower CYP3A4 inhibition than linear analogs.
Plasma Stability : Incubate in plasma (37°C, 4h); >80% remaining indicates suitability for in vivo studies .
Q. What are the challenges in scaling up the synthesis of this compound for collaborative research?
Methodological Answer: Scalability issues include:
Exothermic Cyclization : Use flow reactors to control temperature and prevent runaway reactions.
Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.
Yield Consistency : Optimize stoichiometry (e.g., 1.2:1 ketone:oxidizer ratio) and catalyst recycling .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Validate assays (e.g., IC₅₀ in enzyme inhibition) across multiple labs.
- Structural Confirmation : Re-analyze disputed compounds via HRMS and 2D NMR (e.g., NOESY for stereochemistry).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What analytical methods differentiate this compound from its synthetic byproducts?
Methodological Answer:
- HPLC-DAD : Use a C18 column (ACN:H₂O gradient) to separate aldehyde (RT: 8.2 min) from ketone byproducts (RT: 10.5 min).
- GC-MS : Detect volatile impurities (e.g., unreacted starting materials) with EI ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
